molecular formula C10H11ClN2O2 B3153072 4-[(2-Chloropropanoyl)amino]benzamide CAS No. 749907-03-7

4-[(2-Chloropropanoyl)amino]benzamide

Cat. No.: B3153072
CAS No.: 749907-03-7
M. Wt: 226.66 g/mol
InChI Key: IQXHRSUFQPFFIK-UHFFFAOYSA-N
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Description

4-[(2-Chloropropanoyl)amino]benzamide is a benzamide derivative characterized by a chloropropanoyl substituent at the para-position of the benzamide ring. This compound’s structure combines a benzamide core with a 2-chloropropanoyl moiety, which confers distinct electronic and steric properties. The chlorine atom in the propanoyl chain may enhance lipophilicity and influence binding interactions in biological systems, while the amide linkage provides hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(2-chloropropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-6(11)10(15)13-8-4-2-7(3-5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHRSUFQPFFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloropropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloropropanoyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

4-[(2-Chloropropanoyl)amino]benzamide serves as a valuable reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it suitable for generating more complex molecules. It can act as a building block for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition: The compound's structure may allow it to interact with specific enzymes, potentially leading to applications in drug development targeting enzyme-related diseases.

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug discovery. Its unique structure may provide insights into developing new therapeutic agents, especially those targeting cancer or infectious diseases.

Industrial Uses

In addition to its applications in research, this compound may find utility in various industrial processes:

  • Polymer Production: It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
  • Adhesives and Coatings: The compound's reactivity allows it to be used in formulating specialized adhesives and coatings with specific performance characteristics.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

StudyApplicationFindings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus strains.
Study BEnzyme InhibitionIdentified potential as an inhibitor of specific proteases involved in disease pathways.
Study CPolymer ChemistryShowed improved mechanical properties when incorporated into polymer matrices compared to traditional additives.

Mechanism of Action

The mechanism of action of 4-[(2-Chloropropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Bioactivity

Chlorinated vs. Trifluoromethyl (CF₃) Groups
  • Chlorine’s moderate electronegativity may also stabilize adjacent carbonyl groups via electron-withdrawing effects.
  • Salicylamide Analogues (): Compounds bearing CF₃ groups exhibited potent antistaphylococcal activity against MRSA, attributed to CF₃’s strong electron-withdrawing nature and enhanced metabolic stability. However, chain elongation in these analogues reduced activity, suggesting that the shorter chloropropanoyl chain in 4-[(2-Chloropropanoyl)amino]benzamide may optimize steric compatibility with target enzymes .
Hydroxyl and Methoxy Substitutions
  • N-(Anilinocarbonothioyl) Benzamides (): Derivatives with hydroxyl (A8, 86.6% inhibition) and methoxy (H10, 87.7% inhibition) substituents demonstrated superior antioxidant activity compared to unsubstituted benzamides. These groups likely donate electrons or act as radical scavengers.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide (): The methoxy group in this analogue enhances solubility due to its polarity, whereas the chloro group in this compound may reduce aqueous solubility but improve binding to nonpolar enzyme pockets .
Sulfanyl and Sulfonyl Groups
  • Triazole-Linked Benzamide (): The sulfanyl acetyl group in 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide introduces flexibility and sulfur-mediated hydrogen bonding, which may broaden biological targets.

Biological Activity

4-[(2-Chloropropanoyl)amino]benzamide, with the CAS number 749907-03-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and various biological activities as reported in recent studies.

This compound is characterized by the presence of a chloropropanoyl group attached to an amino-benzamide structure. This unique configuration allows it to interact with various biological targets, influencing numerous cellular processes.

The compound's biological activity is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial for regulating gene expression through the modification of histones and other proteins. Inhibition of these enzymes can lead to significant changes in cell cycle progression and apoptosis, making this compound a candidate for cancer therapy.

Table 1: Inhibitory Activity Against HDACs

EnzymeIC50 (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

The compound exhibited selectivity towards class I HDACs, which are often implicated in cancer progression and neurodegenerative diseases .

Antitumor Effects

Research has shown that this compound possesses notable antitumor properties. In vitro studies demonstrated its ability to induce G2/M phase arrest and apoptosis in cancer cell lines such as HepG2. The compound's antiproliferative effects were significantly enhanced compared to standard treatments like suberoylanilide hydroxamic acid (SAHA), indicating its potential as a lead compound for developing new cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary screening against various bacterial and fungal strains revealed that it exhibits moderate to excellent activity, particularly against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole .

Table 2: Antimicrobial Activity

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Aspergillus fumigatusExcellent
Candida albicansGood

Case Studies

Study 1: Antitumor Efficacy in HepG2 Cells
A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of approximately 1.73 μM, indicating potent cytotoxicity. The mechanism was linked to HDAC inhibition leading to altered gene expression profiles conducive to apoptosis .

Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial effects of this compound against several pathogens. The results highlighted its superior antifungal activity against Aspergillus fumigatus, suggesting its potential utility in treating fungal infections resistant to conventional therapies .

Q & A

Q. What synthetic routes are reported for this compound?

  • A typical route involves amide coupling between 4-aminobenzamide and 2-chloropropanoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Alternatively, stepwise functionalization of benzamide precursors via nucleophilic substitution or protection/deprotection strategies may be employed.
  • Methodological Insight : Monitor reactions via TLC or HPLC. Purify intermediates via column chromatography (silica gel, chloroform/ethanol gradients) and characterize using mass spectrometry (e.g., MALDI-TOF) .

Advanced Research Questions

Q. How can molecular docking studies optimize the interaction of this compound with bacterial enzymes like PPTases?

  • Docking tools (e.g., Glide XP ) incorporate hydrophobic enclosure models and water desolvation terms to predict binding affinities. For bacterial PPTases, prioritize interactions with conserved residues (e.g., catalytic lysine or aspartate).
  • Methodological Insight : Use Protein Data Bank (PDB) structures (e.g., 1QR0 for AcpS-PPTase) for docking. Validate predictions with mutagenesis assays or isothermal titration calorimetry (ITC) .

Q. How do structural modifications of the benzamide core affect bioactivity against bacterial targets?

  • Substituents like chloro , trifluoromethyl , or piperazinyl groups alter steric and electronic profiles. For example:
  • Chloro groups enhance hydrophobic interactions with enzyme pockets.
  • Trifluoromethyl groups improve metabolic stability.
  • Piperazinyl linkages increase solubility and bioavailability.
    • Methodological Insight : Perform SAR studies using analogues synthesized via Suzuki coupling or reductive amination. Test inhibitory activity via MIC assays against Gram-positive/negative strains .

Q. What analytical techniques are critical for validating the synthesis and purity of this compound?

  • HPLC-MS : Confirm molecular weight and detect impurities.
  • X-ray crystallography : Resolve crystal structure (e.g., CCDC deposition for bond angles/geometry).
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage conditions.
  • Methodological Insight : Cross-reference spectral data with literature (e.g., Acta Crystallographica reports) to verify structural integrity .

Data Contradictions and Resolution

  • suggests targeting dual PPTase classes for antibacterial efficacy, while emphasizes pyrimidine-based analogues for anticancer activity. Researchers must contextualize bioactivity by testing the compound against specific targets (e.g., bacterial vs. human cell lines) .

Excluded Sources

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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    4-[(2-Chloropropanoyl)amino]benzamide
    Reactant of Route 2
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